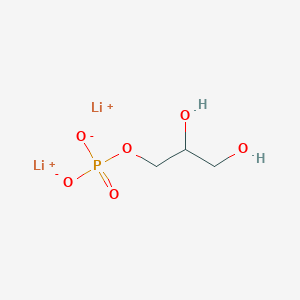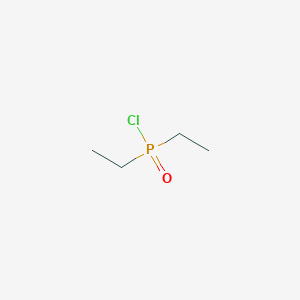
(2R,3S)-2-amino-3-methylbutanedioic acid
説明
(2R,3S)-2-amino-3-methylbutanedioic acid, commonly known as L-threo-3-methylaspartic acid (L-TMA), is a non-proteinogenic amino acid. It is structurally similar to aspartic acid, a proteinogenic amino acid, but differs in the position of the methyl group. L-TMA has been found to play a crucial role in various biological processes, including neurotransmission and metabolism.
作用機序
(2R,3S)-2-amino-3-methylbutanedioic acid acts as a competitive inhibitor of EAATs, specifically EAAT1 and EAAT2. It binds to the active site of EAATs and prevents the uptake of glutamate. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can result in excitotoxicity and neuronal damage.
生化学的および生理学的効果
(2R,3S)-2-amino-3-methylbutanedioic acid has been found to have various biochemical and physiological effects. It has been shown to increase the concentration of glutamate in the synaptic cleft, which can lead to excitotoxicity and neuronal damage. (2R,3S)-2-amino-3-methylbutanedioic acid has also been found to increase the release of dopamine, a neurotransmitter involved in reward and motivation, in the striatum.
実験室実験の利点と制限
The use of (2R,3S)-2-amino-3-methylbutanedioic acid in lab experiments has several advantages. It is a potent and specific inhibitor of EAATs, which makes it a valuable tool in the study of glutamate transport and its role in neurological disorders. However, (2R,3S)-2-amino-3-methylbutanedioic acid has limitations as well. Its effects on other transporters and receptors, as well as its potential toxicity, need to be taken into consideration when using it in experiments.
将来の方向性
There are several future directions for the study of (2R,3S)-2-amino-3-methylbutanedioic acid. One area of research is the development of more specific and potent inhibitors of EAATs, which could lead to the development of new treatments for neurological disorders. Another area of research is the study of (2R,3S)-2-amino-3-methylbutanedioic acid's effects on other neurotransmitters and receptors, which could provide new insights into its potential uses in the treatment of various disorders. Additionally, the study of (2R,3S)-2-amino-3-methylbutanedioic acid's toxicity and potential side effects could lead to the development of safer and more effective treatments.
合成法
(2R,3S)-2-amino-3-methylbutanedioic acid can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to produce (2R,3S)-2-amino-3-methylbutanedioic acid. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between substrates to produce (2R,3S)-2-amino-3-methylbutanedioic acid. Enzymatic synthesis is preferred over chemical synthesis as it is more specific and yields higher purity.
科学的研究の応用
(2R,3S)-2-amino-3-methylbutanedioic acid has been extensively studied for its potential applications in various fields of research. It has been found to be a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate, a neurotransmitter, from the synaptic cleft. This property of (2R,3S)-2-amino-3-methylbutanedioic acid has led to its use in the study of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
(2R,3S)-2-amino-3-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRUAYBIUSUULX-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-amino-3-methylbutanedioic acid | |
CAS RN |
121570-10-3 | |
| Record name | 3-Methyl-D-aspartic acid, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121570103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-methyl-D-aspartic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-METHYL-D-ASPARTIC ACID, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVW3X5Z42K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















